3-Aminopropylarsonic acid

Description

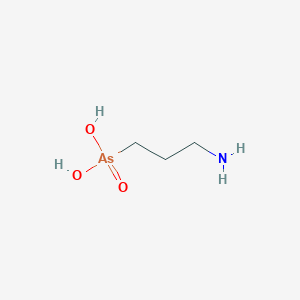

3-Aminopropylarsonic acid is an organoarsenic compound containing an arsonic acid (-AsO₃H₂) group and a 3-aminopropyl chain. Arsenic compounds are studied for their toxicity, environmental persistence, and niche applications in pharmaceuticals or agriculture.

Properties

CAS No. |

142352-13-4 |

|---|---|

Molecular Formula |

C3H10AsNO3 |

Molecular Weight |

183.04 g/mol |

IUPAC Name |

3-aminopropylarsonic acid |

InChI |

InChI=1S/C3H10AsNO3/c5-3-1-2-4(6,7)8/h1-3,5H2,(H2,6,7,8) |

InChI Key |

UKIQRBUGZPLKJR-UHFFFAOYSA-N |

SMILES |

C(CN)C[As](=O)(O)O |

Canonical SMILES |

C(CN)C[As](=O)(O)O |

Other CAS No. |

142352-13-4 |

Synonyms |

3-aminopropylarsonate 3-aminopropylarsonic acid APrA acid |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Aminopropylphosphonic Acid (C₃H₁₀NO₃P)

Key Differences :

- Functional Group : Phosphonic acid (-PO₃H₂) vs. arsonic acid (-AsO₃H₂).

- Molecular Weight: 139.09 g/mol (phosphonic) vs. hypothetical ~184 g/mol for 3-aminopropylarsonic acid (arsenic’s atomic mass ≈ 74.92 vs. phosphorus’ 30.97).

- Stability : Phosphonic acids are generally more stable and less toxic than arsenic analogs.

Table 1: Structural and Physical Comparison

Other Organoarsenic Compounds

references arsanilic acid and dimethylarsinic acid , which share arsenic but differ structurally:

- Arsanilic Acid (C₆H₈AsNO₃): Contains a phenyl group and an arsenic acid moiety. Historically used as a veterinary antibiotic and growth promoter . Unlike this compound, it lacks the aminopropyl chain.

- Dimethylarsinic Acid (C₂H₇AsO₂): Simpler structure with two methyl groups bonded to arsenic. A metabolite of inorganic arsenic in humans and a common environmental pollutant .

Table 2: Toxicity and Environmental Impact

Aminopropyl Derivatives of Other Acids

- 3-(6-Aminopyridin-3-yl)propanoic Acid (C₈H₁₀N₂O₂): Contains a pyridine ring and propanoic acid group. Used in pharmaceutical research but lacks arsenic .

- 3-Amino-3-phenylpropanoic Acid (C₉H₁₁NO₂): A β-amino acid with a phenyl group. Studied for chiral synthesis applications .

Key Contrast : These compounds replace arsenic with biologically compatible groups (e.g., carboxylic acids), reducing toxicity and enabling drug development.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Aminopropylarsonic acid with high purity?

- Methodology : Synthesis typically involves reacting 3-aminopropyl precursors with arsenic-containing reagents under controlled pH and temperature. For example, phosphonic acid analogs (e.g., 3-Aminopropylphosphonic acid) are synthesized via nucleophilic substitution or condensation reactions using phosphorus trichloride . Adapting this approach for arsenic derivatives requires inert conditions (argon atmosphere) and slow addition of arsenic trioxide to avoid side reactions. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

- Key Parameters : Monitor reaction pH (optimally 8–9), temperature (60–80°C), and stoichiometric ratios to minimize byproducts like unreacted arsenic oxides.

Q. How can researchers characterize the structural and functional groups of this compound?

- Analytical Techniques :

- FTIR : Identify amine (-NH₂) and arsenate (-AsO₃H₂) groups via peaks at ~3300 cm⁻¹ (N-H stretch) and 800–850 cm⁻¹ (As-O stretch) .

- NMR : Use H NMR to confirm methylene protons adjacent to arsenic (δ 1.6–2.0 ppm) and C NMR for carbon backbone verification .

- Elemental Analysis : Quantify arsenic content via ICP-MS or gravimetric methods to validate stoichiometry .

Q. What experimental precautions are necessary when handling this compound?

- Safety Protocols :

- Use fume hoods and PPE (gloves, lab coats) due to arsenic toxicity.

- Avoid acidic conditions that may release volatile arsenic species.

- Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian or similar software to predict bond dissociation energies and reactive sites. Compare with experimental IR/NMR data to validate models .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to identify binding affinities and potential inhibition mechanisms .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Data Reconciliation :

- Source Analysis : Compare studies for differences in sample purity (e.g., ICP-MS validation ), exposure duration, and model organisms.

- Dose-Response Curves : Re-evaluate data using nonlinear regression to identify thresholds for cytotoxic vs. non-toxic effects .

- Confounding Factors : Control for arsenic speciation (e.g., As(III) vs. As(V)) and redox conditions in assays .

Q. How can researchers design assays to study the environmental persistence of this compound?

- Experimental Design :

- Biodegradation Studies : Incubate the compound with soil or microbial consortia, monitoring arsenic release via HPLC-ICP-MS .

- Photodegradation : Exclude aqueous solutions to UV light and quantify breakdown products (e.g., arsenate ions) over time .

Q. What advanced techniques optimize the detection of this compound in complex matrices?

- Analytical Workflow :

- Sample Preparation : Use solid-phase extraction (C18 columns) to isolate the compound from biological fluids or environmental samples .

- Chromatography : Employ HILIC or ion-pair LC to separate arsenic species, coupled with tandem MS for high sensitivity (LOD < 0.1 ppb) .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in synthesis?

- Quality Control :

- Implement in-process monitoring (e.g., TLC or inline FTIR) to track reaction progress.

- Standardize precursor sources and purification protocols to reduce variability .

Q. What statistical approaches are suitable for analyzing dose-dependent biological responses?

- Data Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.